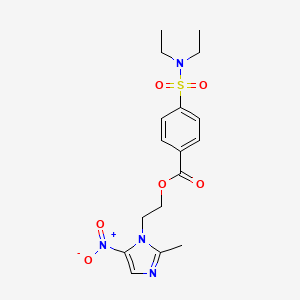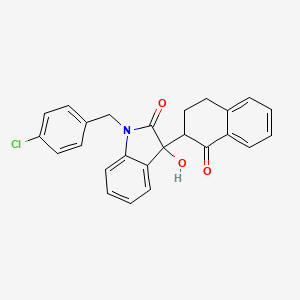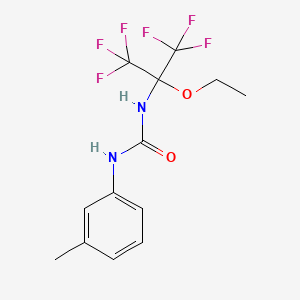![molecular formula C17H18ClN3O2 B11488176 {2-[(4-Chlorobenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone](/img/structure/B11488176.png)
{2-[(4-Chlorobenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reaktion des Zwischenprodukts mit Morpholin unter Einführung der Morpholinylmethanon-Gruppe.
- Reaktionsbedingungen: Lösungsmittel (z. B. Toluol), Temperatur (z. B. Rückfluss) und Zeit (z. B. mehrere Stunden).
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute, Reinheit und Wirtschaftlichkeit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, automatisierter Synthese und skalierbarer Reinigungsverfahren umfassen.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Morpholinylgruppe, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch sie in einen Alkohol umgewandelt wird.
Substitution: Die Chlorbenzyl-Gruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter wasserfreien Bedingungen.
Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren Lösungsmitteln wie Dimethylformamid (DMF).
Hauptprodukte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von Azido- oder Thiocyanatderivaten.
Chemie:
- Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
- Wird bei der Entwicklung neuer synthetischer Methoden eingesetzt.
Biologie:
- Wurde auf sein Potenzial als Ligand in biochemischen Assays untersucht.
- Wurde auf seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen untersucht.
Medizin:
- Wurde auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Arzneimittelforschung untersucht.
- Wurde auf seine biologische Aktivität gegen bestimmte Krankheiten oder Zustände evaluiert.
Industrie:
- Wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.
- Wird bei der Entwicklung neuer Katalysatoren und Reagenzien für industrielle Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von {2-[(4-Chlorbenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanon umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator dieser Zielstrukturen wirken und so deren Aktivität und nachgeschaltete Signalwege beeinflussen. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.
Ähnliche Verbindungen:
{2-[(4-Brombenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanon: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.
{2-[(4-Methylbenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanon: Ähnliche Struktur mit einer Methylgruppe anstelle von Chlor.
Einzigartigkeit:
- Das Vorhandensein des Chloratoms in {2-[(4-Chlorbenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanon kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was möglicherweise zu einzigartigen biologischen Aktivitäten und Anwendungen führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the morpholine-4-carbonyl group and the 4-chlorophenylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE include other heterocyclic compounds with similar structural features, such as:
- N-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE
- N-[(4-FLUOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE
- N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE
Uniqueness
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenylmethyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C17H18ClN3O2 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
[2-[(4-chlorophenyl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-13(4-6-14)12-20-16-15(2-1-7-19-16)17(22)21-8-10-23-11-9-21/h1-7H,8-12H2,(H,19,20) |
InChI-Schlüssel |
GLVVVZDJMRAUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11488095.png)

![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B11488105.png)

![(5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol](/img/structure/B11488123.png)
![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)

![Propan-2-yl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488147.png)
![2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488150.png)

![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester](/img/structure/B11488157.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-](/img/structure/B11488161.png)
![Phenol, 2-[4-(3-methoxy-2-pyrazinyl)aminosulfonylphenyl]iminomethyl-](/img/structure/B11488164.png)
![13-ethylsulfanyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11488169.png)
